molecular formula C8H6BrClO B1281642 4-Bromo-2-methylbenzoyl chloride CAS No. 21900-45-8

4-Bromo-2-methylbenzoyl chloride

Cat. No. B1281642
CAS RN: 21900-45-8
M. Wt: 233.49 g/mol
InChI Key: JFRRHWPXPJGZLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves halogenation, esterification, and other reactions. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene includes bromination and hydrolysis steps, followed by cyanidation, methoxylation, and esterification . Similarly, the synthesis of 1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane from 4-bromophenylacetic acid chloride involves the formation of an oxetan ester . These methods could potentially be adapted for the synthesis of 4-Bromo-2-methylbenzoyl chloride by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using techniques such as X-ray diffraction (XRD), vibrational spectroscopy, and computational methods like density functional theory (DFT). For example, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was determined by single crystal XRD and confirmed by FT-IR and FT-Raman spectroscopy . Similarly, the structure of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate was elucidated using XRD and various theoretical methods . These techniques could be employed to determine the molecular structure of 4-Bromo-2-methylbenzoyl chloride.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can be influenced by the presence of the bromine atom, which can participate in various chemical reactions. For instance, the synthesis of 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide involves the reaction of 4-bromobenzoyl chloride with potassium thiocyanate, followed by condensation with di-n-propylamine . This suggests that 4-Bromo-2-methylbenzoyl chloride could also undergo reactions with nucleophiles due to the presence of the acyl chloride functional group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be deduced from their molecular structure and electronic properties. The vibrational spectroscopy and DFT calculations of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide provide insights into its electronic properties and reactivity descriptors . The anticonvulsant activity of alkyl esters of 4-bromo-2-sulfamoylbenzoic acid indicates that the electronic effects of the bromine atom can influence biological activity . These studies suggest that 4-Bromo-2-methylbenzoyl chloride may also exhibit unique physical and chemical properties that could be explored through similar analyses.

Scientific Research Applications

Synthesis and Bioactivity

4-Bromo-2-methylbenzoyl chloride has been utilized in the synthesis of various compounds with potential biological activities. For instance, Saeed and Batool (2007) synthesized new imidazole-thiones from methylbenzoyl chlorides, including derivatives of 4-methylbenzoyl chloride. These compounds exhibited significant antibacterial activity and slight antifungal and insecticidal properties (Saeed & Batool, 2007).

Antibacterial and Antifungal Activities

Ahmmed et al. (2022) reported on the synthesis of galactopyranoside derivatives using 4-bromobenzoyl chloride. These derivatives showed promising antibacterial and antifungal activities, highlighting the potential of 4-bromo-2-methylbenzoyl chloride in the development of new antimicrobial agents (Ahmmed et al., 2022).

Crystal Structure Analysis

The compound has been employed in the study of crystal structures. Saeed, Mumtaz, and Flörke (2010) synthesized a thiourea derivative from 4-methylbenzoyl chloride and characterized its molecular structure through X-ray diffraction, emphasizing the role of 4-bromo-2-methylbenzoyl chloride in crystallography research (Saeed, Mumtaz, & Flörke, 2010).

Pharmaceutical Research

In the pharmaceutical field, the compound has been involved in the synthesis of anticonvulsants. Hamor and Reavlin (1967) synthesized esters of 4-bromo-2-sulfamoylbenzoic acid, exploring the relationship between electronic properties and antielectroshock activity (Hamor & Reavlin, 1967).

Photodynamic Therapy for Cancer

The compound has potential applications in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with a derivative containing a bromo group, highlighting its effectiveness as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Education

4-Bromo-2-methylbenzoyl chloride has also been used in educational settings to teach chemical synthesis techniques. Kurteva and Petrova (2015) described a laboratory experiment where students synthesized a pyrazolone derivative, demonstrating the practical applications of this compound in educational settings (Kurteva & Petrova, 2015).

properties

IUPAC Name

4-bromo-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRRHWPXPJGZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511349
Record name 4-Bromo-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylbenzoyl chloride

CAS RN

21900-45-8
Record name 4-Bromo-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 4bromo-2-methylbenzoic acid (4.9 g, 22.8 mmol) in dichioromethane containing a few drops of N,N-dimethylformamde was treated dropwise under nitrogen with oxalyl chloride (2.4 mL, 27.5 mol). After gas evolution subsided, the reaction mixture was refluxed for an additional 15 minutes and then evaporated to dryness in vacuo to provide the crude 4-bromo-2-methylbenzoyl chloride.
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Synthesis routes and methods II

Procedure details

2-Methyl-4-bromobenzoic acid (26.8 g) was treated with oxalyl chloride (16.3 ml) in dry dichloromethane (250 ml) and the product was isolated by the method described in Example 1 (i) to give 2-methyl-4-bromobenzoyl chloride as an oil.
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250 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

DMF (1 drop) and oxalyl chloride (0.44 ml, 5.0 mmol) are added to a stirred suspension of 4-bromo-2-methylbenzoic acid (0.90 g, 4.19 mmol) in dry DCM (10 ml). The reaction is stirred for 3 h at RT when a clear solution is obtained. The solvent is removed in vacuo to give the title product as an oil which crystallised. This is used in the next step without purification.
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0.44 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
PY Huang, ZS Yang, QM Wu, DZ Yang, JJ Chen… - Journal of Structural …, 2021 - Springer
… Synthesis of 4-bromo-2-methylbenzoyl chloride (3). 4-Bromo-2-methylbenzoic acid (5.00 g, 0.02 mol) was added to 50 mL of dichloromethane under ice bath conditions, to which oxalyl …
Number of citations: 1 link.springer.com
ER Ottosen, MD Sørensen, F Björkling… - Journal of medicinal …, 2003 - ACS Publications
… Similarly, the organozinc bromide of 2-bromotoluene (10) and 4-bromo-2-methylbenzoyl chloride yielded the benzophenone 53. Interestingly, in either case no concomitant biphenyl …
Number of citations: 97 pubs.acs.org
T Pillaiyar, F Rosato, M Wozniak, J Blavier… - European Journal of …, 2021 - Elsevier
GPR27 belongs, with GPR85 and GPR173, to a small subfamily of three receptors called “Super-Conserved Receptors Expressed in the Brain” (SREB). It has been postulated to …
Number of citations: 7 www.sciencedirect.com
EE Galenko, TO Zanakhov, MS Novikov… - Organic & …, 2023 - pubs.rsc.org
… Compound 1d was prepared following the general procedure A from ethyl 2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)acetate 4b (310 mg, 1.3 mmol), 4-bromo-2-methylbenzoyl chloride (367 mg, …
Number of citations: 3 pubs.rsc.org
RT Chen, SH Chen, BY Hsieh… - Journal of Polymer …, 2009 - Wiley Online Library
… As shown in Scheme 1, monomer 12 was synthesized from 4-bromo-2-methylbenzoyl chloride and 4-bromo-3-methylbenzohydrazide via a two-step reaction.48 Product of the first step …
Number of citations: 21 onlinelibrary.wiley.com
M Wróblowska, A Kudelko, N Kuźnik… - Journal of …, 2017 - Wiley Online Library
… The solid was recrystallized from toluene to give 4-bromo-2-methylbenzoyl chloride (2). Beige crystals (4.30 g, 92% yield); mp 42–44C; 1 H NMR (400 MHz, CDCl 3 ): δ 2.55 (s, 3H), …
Number of citations: 16 onlinelibrary.wiley.com

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